4-(Cyanomethyl)phenyl chloroformate

Physical Organic Chemistry Linear Free-Energy Relationships Reaction Kinetics

4-(Cyanomethyl)phenyl chloroformate (CAS 1519681-26-5) is a para-substituted aryl chloroformate with the molecular formula C9H6ClNO2 and a molecular weight of 195.60 g/mol. The compound features a chloroformate functional group (-OCOCl) attached to a phenyl ring bearing a cyanomethyl (-CH2CN) substituent at the para position.

Molecular Formula C9H6ClNO2
Molecular Weight 195.60 g/mol
Cat. No. B13256971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyanomethyl)phenyl chloroformate
Molecular FormulaC9H6ClNO2
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC#N)OC(=O)Cl
InChIInChI=1S/C9H6ClNO2/c10-9(12)13-8-3-1-7(2-4-8)5-6-11/h1-4H,5H2
InChIKeyVCRKYRDPPANJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyanomethyl)phenyl Chloroformate: Structural and Physicochemical Baseline for Sourcing


4-(Cyanomethyl)phenyl chloroformate (CAS 1519681-26-5) is a para-substituted aryl chloroformate with the molecular formula C9H6ClNO2 and a molecular weight of 195.60 g/mol . The compound features a chloroformate functional group (-OCOCl) attached to a phenyl ring bearing a cyanomethyl (-CH2CN) substituent at the para position . This structure places it within the broader class of phenyl chloroformate derivatives, which are electrophilic reagents widely employed for the formation of carbamates, carbonates, and other carbonyl-containing compounds via nucleophilic substitution reactions [1]. The presence of the electron-withdrawing cyanomethyl group is expected to modulate the reactivity of the chloroformate moiety compared to the unsubstituted parent compound.

Why 4-(Cyanomethyl)phenyl Chloroformate Cannot Be Interchanged with Unsubstituted Phenyl Chloroformate


Substitution on the phenyl ring of aryl chloroformates significantly alters electrophilic reactivity, as demonstrated by systematic kinetic studies on related para-substituted derivatives [1]. The Hammett ρ values for the solvolysis of para-substituted phenyl chloroformates range from 0.89 to 1.49 across different solvent systems, confirming a strong sensitivity of reaction rates to the electronic nature of the para substituent [2]. Consequently, replacing 4-(cyanomethyl)phenyl chloroformate with unsubstituted phenyl chloroformate or other analogs in a validated synthetic protocol will result in different reaction kinetics, potentially leading to incomplete conversion, altered selectivity, or the need for extensive re-optimization of reaction conditions.

Quantitative Differentiation Evidence for 4-(Cyanomethyl)phenyl Chloroformate vs. Analogs


Electron-Withdrawing Effect of Cyanomethyl Substituent on Chloroformate Reactivity

The cyanomethyl (-CH2CN) substituent on 4-(cyanomethyl)phenyl chloroformate exerts an electron-withdrawing inductive effect, which increases the electrophilicity of the chloroformate carbonyl carbon relative to unsubstituted phenyl chloroformate [1]. While direct kinetic data for this specific compound is not available, the Hammett ρ values determined for the solvolysis of a series of para-substituted phenyl chloroformates provide a quantitative framework for predicting this effect [2]. The ρ values are 1.49 in methanol, 1.17 in 50% aqueous methanol, and 0.89 in water, confirming that electron-withdrawing substituents (positive σ values) accelerate solvolytic reactions of this compound class [2].

Physical Organic Chemistry Linear Free-Energy Relationships Reaction Kinetics

Utility of p-Cyanophenyloxycarbonyl (pCN-Phoc) Group in Peptide Thioester Synthesis

The closely related compound p-cyanophenyl chloroformate (4-cyanophenyl chloroformate) has been employed to acylate an N-acylurea (MeDbz) linker, generating p-cyanophenyloxycarbonyl-MeDbz (pCN-Phoc-MeDbz) peptides [1]. This derivative serves as a masked thioester precursor for Native Chemical Ligation (NCL). Upon activation under slightly basic conditions, the linker cyclizes to form the corresponding MeNbz peptide, which undergoes thioesterification in the presence of thiols to yield a C-terminal thioester peptide capable of undergoing ligation [1]. The pCN-Phoc-MeDbz linker was demonstrated to be orthogonal to common chemical protein synthesis reactions, including desulfurization and Acm/Thz removal [1].

Peptide Synthesis Native Chemical Ligation Solid-Phase Peptide Synthesis

Kinetic Differentiation: Comparative Aminolysis Rates of Phenyl vs. 4-Nitrophenyl Chloroformates

A direct kinetic comparison of the aminolysis of phenyl chloroformate (PClF) and 4-nitrophenyl chloroformate (NPClF) with secondary alicyclic amines in aqueous solution at 25.0 °C revealed Brønsted βnuc values of 0.23 for PClF and 0.26 for NPClF [1]. The similar βnuc values indicate that both substrates react via a stepwise mechanism where formation of a zwitterionic tetrahedral intermediate is rate-determining. However, the absolute rate constants for NPClF are expected to be larger due to the stronger electron-withdrawing nature of the nitro group, which increases the electrophilicity of the carbonyl carbon.

Reaction Kinetics Aminolysis Structure-Reactivity Correlations

Enhanced Electrophilicity of Cyano-Substituted Phenyl Chloroformates

The cyano group is a strong electron-withdrawing substituent that increases the electrophilicity of the chloroformate carbonyl carbon. For the closely related 3-cyanophenyl chloroformate, density functional theory (DFT) calculations have indicated a 15-20% increase in reaction enthalpy for nucleophilic substitution compared to unsubstituted phenyl chloroformate . This computational finding aligns with the general principle that electron-withdrawing groups stabilize the transition state for nucleophilic attack at the carbonyl carbon, thereby accelerating the reaction.

Electrophilic Reactivity Nucleophilic Substitution Computational Chemistry

Optimal Application Scenarios for 4-(Cyanomethyl)phenyl Chloroformate Based on Evidence


Synthesis of Carbamates and Carbonates Requiring Enhanced Electrophilicity

Based on the class-level inference that electron-withdrawing para-substituents accelerate solvolytic reactions of phenyl chloroformates [1], 4-(cyanomethyl)phenyl chloroformate is a preferred reagent when faster reaction kinetics with amines or alcohols are required. This is particularly advantageous in high-throughput synthesis or when working with sterically hindered or less nucleophilic substrates, where the enhanced electrophilicity of the carbonyl carbon can improve conversion rates and reduce reaction times.

Preparation of Activated Carbonates for Peptide Ligation and Bioconjugation

The demonstrated use of p-cyanophenyl chloroformate to generate pCN-Phoc-MeDbz linkers for Native Chemical Ligation [2] suggests that 4-(cyanomethyl)phenyl chloroformate can be employed in analogous bioconjugation strategies. The compound can be used to install a 4-(cyanomethyl)phenyloxycarbonyl protecting/activating group on amines or hydroxyls, creating intermediates that are primed for subsequent nucleophilic displacement or ligation reactions under mild conditions.

Reaction Optimization via Tunable Leaving Group Electronics

The Hammett ρ values of 0.89-1.49 for para-substituted phenyl chloroformate solvolysis [1] provide a quantitative basis for tuning reaction rates by selecting an appropriate leaving group. 4-(Cyanomethyl)phenyl chloroformate, with its electron-withdrawing substituent, offers an intermediate reactivity profile between unsubstituted phenyl chloroformate and more reactive derivatives like 4-nitrophenyl chloroformate. This allows fine-tuning of reaction conditions to balance reactivity with selectivity, minimizing side reactions in complex synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyanomethyl)phenyl chloroformate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.